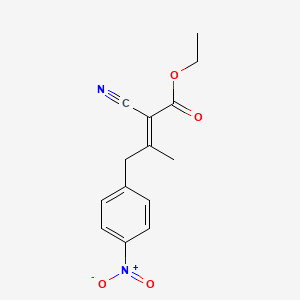

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

Description

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(17)13(9-15)10(2)8-11-4-6-12(7-5-11)16(18)19/h4-7H,3,8H2,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRWSWDLIUAFDG-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/CC1=CC=C(C=C1)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735174 | |

| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313714-59-8 | |

| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

-

Base selection : Piperidine is the preferred catalyst due to its dual role as a base and nucleophilic activator, achieving yields exceeding 80%. Sodium hydroxide may substitute piperidine in industrial settings but often requires stricter temperature control.

-

Solvent system : Anhydrous ethanol is ideal for laboratory-scale synthesis, balancing solubility and reaction kinetics. Ethanol’s polarity facilitates proton transfer while stabilizing intermediates.

-

Temperature and time : Reflux conditions (~78°C) for 4–6 hours ensure complete conversion, whereas room-temperature reactions extend to 12–24 hours with marginal yield improvements.

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base (piperidine) | 2–3 drops (0.5 mol%) | 81% |

| Solvent | Ethanol (100 mL/mmol) | Maximizes solubility |

| Reaction Time | 4–6 hours (reflux) | 95% conversion |

Industrial-Scale Production Strategies

Scalable synthesis employs continuous flow reactors to enhance efficiency and reproducibility. Automated systems regulate stoichiometry and temperature, mitigating exothermic risks during aldehyde addition.

Continuous Flow Reactor Design

-

Residence time : Reduced to 30–60 minutes via turbulent flow regimes, improving throughput.

-

Solvent recovery : Ethanol is distilled and recycled, aligning with green chemistry principles.

-

Catalyst immobilization : Piperidine-supported resins minimize waste and simplify product isolation.

Purification and Characterization Protocols

Crude product purification involves recrystallization from ethanol, yielding high-purity crystals (melting point: 118–119°C). Advanced characterization employs:

Spectroscopic Analysis

Table 2: Characterization Data Summary

| Property | Value | Technique |

|---|---|---|

| Molecular Formula | C14H14N2O4 | HRMS |

| Melting Point | 118–119°C | Buchi-545 |

| 1H NMR (CDCl3) | δ 1.40 (t), 4.00 (s) | 400 MHz |

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Ammonia (NH₃) or primary amines (R-NH₂) in an organic solvent.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Cyano-substituted derivatives.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals due to its reactive functional groups. The compound can be synthesized through a Knoevenagel condensation reaction involving ethyl cyanoacetate and 4-nitrobenzaldehyde, typically in the presence of a base such as piperidine or sodium hydroxide.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve interactions with microbial enzymes or cellular components.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (liver cancer). The structure-activity relationship studies highlight the importance of the cyano and nitro groups in enhancing anticancer activity.

| Cell Line | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| A549 | 36 µM | Enzyme inhibition |

| HepG2 | Not specified | Cell cycle arrest |

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential use in drug development. It has been explored as a candidate for designing enzyme inhibitors and receptor modulators, targeting specific biological pathways to treat various diseases. The compound's ability to act as a competitive inhibitor by binding to enzyme active sites enhances its therapeutic potential.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and as an intermediate in synthesizing dyes and pigments. Its unique chemical properties make it suitable for developing materials with specific functionalities.

Anticancer Evaluation

A study published in a peer-reviewed journal reported promising anticancer activity against various human cancer cell lines, emphasizing its potential in drug development.

Antimicrobial Testing

Another research effort focused on the antimicrobial properties of this compound, demonstrating effectiveness against multiple bacterial strains, thus supporting its application in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the redox state of biological molecules. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Electronic and Reactivity Profiles

Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS 1260824-43-8)

- Structure: Features a dimethylamino group (electron-donating) at position 4 and a ketone at position 2, replacing the cyano and nitro groups in the target compound.

- Electronic Effects: The dimethylamino group increases electron density on the α,β-unsaturated system, reducing electrophilicity compared to the nitro-substituted analog. This diminishes reactivity in conjugate addition reactions.

- Applications : Likely employed in reactions requiring nucleophilic intermediates, contrasting with the target compound’s utility in electrophilic pathways .

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)

- Structure : Contains bromo, formyl, and methoxy groups on the aromatic ring, with an ester backbone similar to the target compound.

- Reactivity : The bromo and formyl groups are electron-withdrawing, but the methoxy group (electron-donating) counterbalances this effect. This mixed electronic profile may complicate regioselectivity in reactions compared to the uniformly electron-deficient 4-nitrophenyl group in the target compound .

Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate (CAS 1883164-06-4)

- Structure : Substitutes the 4-nitrophenyl group with a 5-methylthienyl moiety.

- Electronic Properties: The thiophene ring is less electron-withdrawing than nitro-substituted phenyl, reducing the compound’s electrophilicity.

Functional Group Influence on Physicochemical Properties

| Compound | Key Substituents | Molecular Formula | Polarity | Likely Solubility |

|---|---|---|---|---|

| Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | Cyano, methyl, 4-nitrophenyl | C₁₄H₁₄N₂O₄ | High | Low in water; soluble in polar aprotic solvents (e.g., DMF) |

| Ethyl 4-(dimethylamino)-2-oxobut-3-enoate | Dimethylamino, oxo | C₈H₁₃NO₃ | Moderate | Moderate in alcohols |

| Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate | Bromo, formyl, methoxy | C₁₄H₁₅BrO₅ | High | Low in water; soluble in chlorinated solvents |

| Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate | Cyano, methylthienyl | C₁₂H₁₃NO₂S | Moderate | Soluble in THF, acetone |

Key Observations :

- The nitro and cyano groups in the target compound enhance polarity and crystallinity, likely resulting in a higher melting point compared to analogs with alkyl or thienyl groups.

- Solubility trends correlate with substituent polarity: nitro-containing compounds favor aprotic solvents, while dimethylamino or thienyl analogs may exhibit better solubility in alcohols or ethers.

Reactivity in Thiolysis and Alcoholysis Reactions

While direct data on the target compound’s reactivity are absent, highlights the role of nitroaryl esters in thiolysis assays. For example, 4-nitrophenyl acetate undergoes accelerated thiolysis in the presence of ethanethiol, releasing 4-nitrophenol . By analogy, the 4-nitrophenyl group in this compound may act as a leaving group in nucleophilic substitutions, though steric hindrance from the cyano and methyl groups could modulate reactivity.

Crystallographic and Hydrogen-Bonding Considerations

and emphasize the importance of hydrogen-bonding patterns in crystal packing. In contrast, analogs with weaker hydrogen-bond acceptors (e.g., thienyl or methoxy groups) may form less ordered structures .

Biological Activity

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (C14H14N2O4) is a compound belonging to the cyanoacrylate family. This compound is characterized by its unique structural features, including a cyano group, an ester functional group, and a nitrophenyl substituent, which contribute to its potential biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Cyano Group : An electrophilic site that can facilitate nucleophilic attacks.

- Nitrophenyl Group : May participate in redox reactions, influencing cellular pathways and enzyme activities.

- Ester Functional Group : Can undergo hydrolysis, releasing biologically active metabolites.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the field of infectious disease treatment.

- Anticancer Activity : The compound has been explored for its anticancer properties due to its ability to interact with various molecular targets involved in cancer progression.

- Enzyme Inhibition : The cyano group can act as an electrophile, interacting with nucleophilic sites on enzymes or receptors, potentially leading to enzyme inhibition .

The mechanism of action for this compound involves several pathways:

- Electrophilic Interactions : The cyano group can react with nucleophiles, influencing enzyme activity.

- Redox Reactions : The nitrophenyl moiety may participate in electron transfer processes that alter the redox state of biological molecules.

- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to release active metabolites that exert biological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | Lacks methyl group at the 3-position | Simpler structure; less steric hindrance |

| Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate | Contains additional methoxy groups | Increased solubility; altered reactivity |

| Mthis compound | Similar structure with a methyl group instead of an ethyl group | Potentially different solubility and reactivity |

The unique substitution pattern of this compound imparts distinct chemical reactivity and potential biological properties not found in its analogs.

Q & A

Basic: What synthetic routes are most effective for producing Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, and how can reaction yields be optimized?

The compound is typically synthesized via a Knoevenagel condensation between ethyl cyanoacetate and a 4-nitrophenyl-substituted ketone, followed by cyclization or functionalization steps. Evidence from analogous syntheses (e.g., ethyl 4-nitrobenzoylacetate) suggests optimizing reaction conditions by:

- Using anhydrous solvents (e.g., ethanol or THF) to minimize hydrolysis of the cyano group .

- Employing catalytic bases like piperidine or ammonium acetate to enhance enolate formation .

- Controlling temperature (60–80°C) to balance reaction rate and byproduct formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-III for visualization is critical. Key steps include:

- Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .

- Analyzing hydrogen-bonding patterns (e.g., C–H···O/N interactions) to confirm stereochemistry and packing using graph set analysis .

- Validating the α,β-unsaturated ester conformation (s-cis or s-trans) through torsion angle measurements . Discrepancies between computational (DFT) and experimental bond lengths can indicate crystal lattice effects .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- NMR : Use - and -NMR in CDCl₃ or DMSO-d₆ to identify key groups:

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Retention time (~4–5 min) should match standards .

- MS : High-resolution ESI-MS confirms molecular weight (calc. for C₁₅H₁₄N₂O₄: 310.24 g/mol) .

Advanced: How can researchers address contradictory NMR data, such as unexpected splitting or peak shifts?

Contradictions often arise from:

- Dynamic effects : Rotameric equilibria in the ester or nitrophenyl groups broaden peaks. Variable-temperature NMR (e.g., 25–60°C) can stabilize conformers .

- Solvent interactions : Polar solvents (DMSO) deshield protons, shifting peaks upfield. Compare spectra in multiple solvents .

- Impurity masking : Use 2D NMR (COSY, HSQC) to isolate overlapping signals. For example, NOESY can confirm spatial proximity between the nitrophenyl and methyl groups .

Advanced: What strategies control regioselectivity during the formation of the α,β-unsaturated ester moiety?

- Catalytic systems : Iridium catalysts promote regiospecific allylic amination, favoring the trans-configuration .

- Steric effects : Bulky substituents on the nitrophenyl ring direct condensation to the less hindered β-position .

- Microwave-assisted synthesis : Short reaction times (10–15 min) reduce thermal decomposition of the enoate intermediate .

Advanced: How do intermolecular interactions influence the compound’s crystallographic and physicochemical properties?

- Hydrogen bonding : The nitro group participates in C–H···O interactions, stabilizing a herringbone packing motif. Graph set notation (e.g., ) quantifies these patterns .

- π-π stacking : The nitrophenyl and ester groups form offset stacks (3.5–4.0 Å spacing), affecting solubility and melting point .

- Polar surface area : High PSA (~90 Ų) from nitro and ester groups correlates with low logP (~2.5), guiding solvent selection for recrystallization .

Basic: What purification methods are recommended for isolating this compound from complex mixtures?

- Preparative HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) to separate stereoisomers .

- Flash chromatography : A hexane/ethyl acetate (7:3) gradient resolves the target compound (Rf ~0.4) from unreacted starting materials .

- Recrystallization : Ethyl acetate/hexane mixtures (1:2) yield needle-shaped crystals suitable for XRD .

Advanced: How can computational modeling predict reactivity or byproduct formation in derivatives of this compound?

- DFT calculations : Optimize transition states for condensation steps (e.g., Gibbs free energy differences <2 kcal/mol favor the major product) .

- MD simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics to minimize side reactions .

- Docking studies : Screen derivatives for bioactivity by modeling interactions with target enzymes (e.g., kinases or oxidoreductases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.